2-Ethylnaphthalene

説明

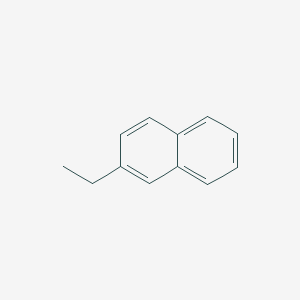

2-Ethylnaphthalene (CAS No. 939-27-5) is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C₁₂H₁₂ and a molecular weight of 156.22 g/mol . Structurally, it consists of a naphthalene backbone (two fused benzene rings) with an ethyl group substituted at the 2-position. Key properties include:

- Density: 1.027 g/mL (liquid at room temperature) .

- Reactivity: Reacts vigorously with strong oxidizing agents, undergoes halogenation, nitration, and Friedel-Crafts reactions .

- Applications:

- Environmental Analysis: Used as a standard in chromatography for quantifying soil-derived dissolved organic matter (DOM) .

- Flavor Industry: Imparts a "burning" aroma in smoke-cured pork, contributing to sensory profiles .

- Soil Microbiology: Correlates with arbuscular mycorrhizal fungal (AMF) communities, particularly showing negative associations with Glomus species .

特性

IUPAC Name |

2-ethylnaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12/c1-2-10-7-8-11-5-3-4-6-12(11)9-10/h3-9H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJTJVVYSTUQWNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=CC=CC=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12 | |

| Record name | 2-ETHYLNAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20391 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9061330 | |

| Record name | 2-Ethylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9061330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-ethylnaphthalene is a colorless liquid., Colorless liquid; [CAMEO] Clear light brown liquid; [Sigma-Aldrich MSDS] | |

| Record name | 2-ETHYLNAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20391 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Ethylnaphthalene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10857 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

496 °F at 760 mmHg (NTP, 1992) | |

| Record name | 2-ETHYLNAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20391 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

220 °F (NTP, 1992) | |

| Record name | 2-ETHYLNAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20391 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

0.9922 at 68 °F (NTP, 1992) - Less dense than water; will float | |

| Record name | 2-ETHYLNAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20391 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

0.03 [mmHg] | |

| Record name | 2-Ethylnaphthalene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10857 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

939-27-5 | |

| Record name | 2-ETHYLNAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20391 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Ethylnaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=939-27-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Naphthalene, 2-ethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000939275 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-ETHYLNAPHTHALENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59389 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Ethylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9061330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethylnaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.145 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Ethylnaphthalene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QR6992R4PR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

18.7 °F (NTP, 1992) | |

| Record name | 2-ETHYLNAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20391 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

準備方法

Reaction Conditions and Optimization

-

Catalyst : Aluminum chloride (1.2–1.5 equivalents)

-

Solvent : Dichloromethane or carbon disulfide (inert, non-coordinating solvents)

-

Temperature : 25–40°C (room temperature to mild heating)

-

Reaction Time : 4–8 hours

Key Considerations :

-

Excess ethyl halide improves yield but risks di- or polyalkylation.

-

Catalyst recycling is challenging due to AlCl₃ hydrolysis.

Table 1: Friedel-Crafts Alkylation Parameters and Outcomes

| Ethyl Halide | Catalyst (mol%) | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Ethyl chloride | 15 | CH₂Cl₂ | 68 | 92 |

| Ethyl bromide | 20 | CS₂ | 75 | 89 |

Catalytic Hydrogenation of 2-Ethynylnaphthalene

Hydrogenation of alkynes to alkanes offers a selective route to this compound. This method employs palladium-based catalysts (e.g., Pd/C or Pd-BaSO₄) under hydrogen gas (H₂) pressure. The triple bond in 2-ethynylnaphthalene is reduced to a single bond, yielding the saturated ethyl group.

Table 2: Hydrogenation Efficiency Under Varied Conditions

| Catalyst Loading (wt%) | H₂ Pressure (atm) | Solvent | Yield (%) |

|---|---|---|---|

| 2 | 1 | Ethanol | 82 |

| 5 | 3 | THF | 91 |

Grignard Reaction Followed by Aromatization

This two-step approach involves the formation of a Grignard reagent (ethyl magnesium bromide) and its subsequent reaction with naphthalene derivatives. The intermediate product undergoes acid-catalyzed dehydration to restore aromaticity, yielding this compound.

Reaction Pathway:

-

Grignard Formation :

-

Dehydration :

Reaction Conditions and Optimization

-

Grignard Reagent : Ethyl magnesium bromide (1.2 equivalents)

-

Acid Catalyst : Sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄)

-

Temperature : 0–5°C (Grignard step), 100–120°C (dehydration)

Key Considerations :

-

Moisture-sensitive conditions are critical for Grignard stability.

-

Aromatization efficiency depends on acid strength and temperature.

Table 3: Grignard-Aromatization Performance Metrics

| Acid Catalyst | Temperature (°C) | Yield (%) | Selectivity (%) |

|---|---|---|---|

| H₂SO₄ | 110 | 74 | 88 |

| H₃PO₄ | 120 | 68 | 85 |

Industrial-Scale Production via Zeolite Catalysis

Large-scale synthesis often employs zeolite catalysts (e.g., H-ZSM-5) due to their recyclability and environmental compatibility. Ethylbenzene or ethanol serves as the ethylating agent, reacting with naphthalene under controlled conditions.

Reaction Conditions and Optimization

-

Catalyst : H-ZSM-5 (Si/Al ratio = 25–30)

-

Temperature : 200–250°C

-

Pressure : 10–15 bar

-

Feed Ratio : Naphthalene:Ethylating agent = 1:1.5

Key Considerations :

-

Zeolite pore size influences regioselectivity toward the β-position.

-

Catalyst deactivation occurs via coking but is reversible through calcination.

Table 4: Zeolite-Catalyzed Ethylation Efficiency

| Ethylating Agent | Conversion (%) | 2-Ethyl Selectivity (%) |

|---|---|---|

| Ethylbenzene | 89 | 94 |

| Ethanol | 78 | 91 |

Comparative Analysis of Methods

Each method presents trade-offs between cost, scalability, and environmental impact:

-

Friedel-Crafts Alkylation : High yields but generates acidic waste.

-

Hydrogenation : Requires expensive catalysts but offers excellent selectivity.

-

Grignard Route : Versatile but moisture-sensitive.

-

Zeolite Catalysis : Sustainable for industrial use but demands high temperatures.

Table 5: Method Comparison for this compound Synthesis

| Method | Yield (%) | Cost | Scalability | Environmental Impact |

|---|---|---|---|---|

| Friedel-Crafts | 68–75 | Low | Moderate | High (acidic waste) |

| Hydrogenation | 82–91 | High | High | Moderate |

| Grignard-Aromatization | 68–74 | Moderate | Low | High (solvent use) |

| Zeolite Catalysis | 78–89 | Low | Industrial | Low |

化学反応の分析

Types of Reactions: 2-Ethylnaphthalene undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 2-ethyl-1,4-naphthoquinone using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Hydrogenation of 2-ethynylnaphthalene to this compound using palladium catalysts.

Substitution: Electrophilic substitution reactions such as nitration, sulfonation, and halogenation can occur on the naphthalene ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Palladium on carbon catalyst with hydrogen gas.

Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens in the presence of a Lewis acid for halogenation.

Major Products:

Oxidation: 2-ethyl-1,4-naphthoquinone.

Reduction: this compound.

Substitution: Various substituted naphthalene derivatives depending on the reagent used.

科学的研究の応用

Hydrodealkylation Reactions

One of the primary laboratory applications of 2-ethylnaphthalene is in hydrodealkylation reactions. This process involves the removal of alkyl groups from aromatic compounds, which can be crucial in synthesizing simpler aromatic hydrocarbons or in producing valuable chemicals for further reactions. The compound serves as a model substrate due to its stable structure and predictable reactivity under controlled conditions .

Energy Transfer Studies

This compound is utilized in energy transfer studies, particularly in photophysical research. It acts as a donor or acceptor in fluorescence resonance energy transfer (FRET) experiments, allowing researchers to investigate energy transfer mechanisms between different chromophores. Its fluorescence properties make it an ideal candidate for studying interactions in complex molecular systems .

Fluorescent Probes

The compound has been employed as a fluorescent probe in various biochemical assays. Its ability to form exciplexes (excited-state complexes) with other aromatic compounds, such as biphenyl, enhances its fluorescence under specific conditions. This property is leveraged in the development of sensors and detection systems for biological and environmental monitoring .

Environmental Studies

Research has indicated that this compound can serve as an important compound in environmental studies, particularly regarding its behavior and degradation in ecosystems contaminated with polycyclic aromatic hydrocarbons (PAHs). Understanding its photodegradation pathways helps assess the environmental impact of PAHs released from industrial activities or oil spills .

Catalytic Processes

In catalysis, this compound has been investigated for its role in various catalytic reactions, including oxidation processes. For example, it can be oxidized using mesoporous manganese silicate catalysts to produce alkylaromatic ketones under environmentally friendly conditions, showcasing its potential in green chemistry initiatives .

Case Study 1: Energy Transfer Mechanisms

A study conducted by Rosenhagen et al. explored the exciplex formation between this compound and biphenyl using vapor deposition techniques. The researchers found that varying the ratios of these compounds significantly affected fluorescence intensity, providing insights into energy transfer dynamics within molecular assemblies .

Case Study 2: Environmental Impact

Research on the photodegradation of naphthalene derivatives, including this compound, highlighted the compound's persistence in aquatic environments. The study emphasized the need for understanding degradation pathways to mitigate environmental risks associated with PAHs .

作用機序

The mechanism of action of 2-Ethylnaphthalene involves its interaction with molecular targets through various pathways. For instance, in oxidation reactions, it undergoes electron transfer processes leading to the formation of quinones. In substitution reactions, the ethyl group and the naphthalene ring participate in electrophilic aromatic substitution, where the electron-rich aromatic ring reacts with electrophiles .

類似化合物との比較

Comparison with Similar Alkylnaphthalenes

Structural and Physical Properties

Key Observations :

Chemical Reactivity and Oxidation Pathways

This compound :

- H₂WO₄/H₂O₂ System : Major oxidation products include 5-ethyl phthalic acid anhydride and 6-ethylnaphthalene-1,4-dione , retaining the ethyl side chain. This contrasts with RICO (ruthenium-catalyzed oxidation), which produces aldehyde derivatives (e.g., phthalaldehyde) .

Methylnaphthalenes :

Research Findings and Data Gaps

Oxidation Selectivity

Toxicity Profiles

Environmental Impact

生物活性

2-Ethylnaphthalene (C12H10) is an alkylated polycyclic aromatic hydrocarbon (PAH) that has garnered interest due to its diverse biological activities. This compound is structurally related to naphthalene and has been studied for its potential applications in various fields, including medicinal chemistry, toxicology, and environmental science. The following sections will explore the biological activity of this compound, including its mechanisms of action, toxicity profiles, and relevant case studies.

This compound consists of a naphthalene ring with an ethyl group attached at the 2-position. Its unique structure contributes to its reactivity and biological interactions. The compound is typically found in industrial applications and as a byproduct of combustion processes.

Mechanisms of Biological Activity

Research indicates that this compound exhibits several biological activities, including:

- Anticancer Properties : Some studies suggest that derivatives of naphthalene, including this compound, may possess anticancer properties. For instance, naphthalene-substituted compounds have been shown to induce apoptosis in cancer cells, highlighting their potential as therapeutic agents .

- Oxidative Stress Response : The oxidation of this compound has been investigated using various solvents and catalysts. The oxidation primarily affects the aromatic carbon regions, leading to the formation of products like acetonaphthone. This oxidative metabolism can influence its biological effects and toxicity .

- Toxicological Effects : As a PAH, this compound is associated with toxicological concerns. Studies have documented its potential to induce cellular damage and oxidative stress, which can lead to adverse health effects in exposed populations .

Case Study 1: Anticancer Activity

A study evaluated the anticancer activity of naphthalene derivatives, including those containing the this compound moiety. The results indicated that certain derivatives demonstrated significant cytotoxic effects against breast cancer cell lines (MDA-MB-231), suggesting that modifications to the naphthalene structure could enhance therapeutic efficacy .

Case Study 2: Environmental Exposure

A community-based study assessed exposure to PAHs among residents near refineries. The study found that individuals exposed to higher levels of PAHs, including this compound, exhibited increased urinary concentrations of specific metabolites associated with PAH exposure. This highlights the environmental impact and potential health risks linked to this compound .

Toxicity Profile

The toxicity of this compound has been evaluated in various settings:

Q & A

Q. What are the primary systemic health effects of 2-Ethylnaphthalene exposure in laboratory mammals, and how are these outcomes methodologically assessed?

Studies on this compound in laboratory mammals prioritize evaluating systemic effects such as hepatic, respiratory, and hematological outcomes. Methodologies include controlled exposure experiments (inhalation, oral, dermal) with endpoints like histopathology, serum biomarkers, and organ weight changes. For example, hepatic effects are assessed via ALT/AST enzyme levels and liver histology, while respiratory toxicity is evaluated through bronchoalveolar lavage fluid analysis and lung function tests . Data extraction follows standardized protocols, including dose-response relationships and statistical significance of observed effects .

Q. What inclusion criteria are critical for selecting health effects studies on this compound in systematic reviews?

Key inclusion criteria involve:

- Species : Human or laboratory mammals (e.g., rodents).

- Exposure routes : Inhalation, oral, dermal, or parenteral (supporting data).

- Health outcomes : Systemic effects (e.g., hepatic, renal), mortality, and organ-specific pathologies. Studies must report quantitative dose metrics, exposure duration, and control group data. Non-peer-reviewed sources require validation by three independent experts to minimize bias .

Q. How are toxicokinetic properties of this compound characterized in experimental models?

Toxicokinetics are assessed via mass spectrometry or radiolabeled tracer studies to determine absorption, distribution, metabolism, and excretion (ADME). For instance, metabolic pathways (e.g., cytochrome P450-mediated oxidation) are identified using liver microsomal assays, while tissue distribution is quantified in organs like the liver and lungs. Data are normalized to exposure duration and dose, with emphasis on metabolite formation (e.g., epoxides) linked to toxicity .

Advanced Research Questions

Q. What frameworks are used to evaluate the risk of bias in animal studies on this compound, and how do these impact confidence ratings?

Risk of bias (RoB) is assessed using criteria such as:

- Randomization : Was dose allocation adequately randomized?

- Blinding : Were researchers blinded to exposure groups?

- Confounders : Were variables like age, sex, and housing conditions controlled? Studies with high RoB (e.g., non-randomized designs) receive "Low Confidence" ratings, whereas those with rigorous controls and reproducibility are rated "High Confidence." Confidence levels directly influence the weight of evidence in hazard identification .

Q. How can conflicting data between epidemiological and animal studies on this compound’s carcinogenicity be resolved?

Discrepancies arise from differences in exposure levels, metabolic pathways, and latency periods. Resolution strategies include:

- Dose extrapolation : Adjusting animal doses to human-equivalent levels using allometric scaling.

- Mechanistic studies : Comparing DNA adduct formation or oxidative stress markers across species.

- Cohort analysis : Re-evaluating human studies for confounding factors (e.g., smoking, co-exposure to PAHs). Integrated evidence is ranked using predefined criteria (e.g., biological plausibility, consistency) .

Q. What methodological steps ensure robust data integration in systematic reviews of this compound toxicity?

Q. How do susceptibility factors (e.g., genetic polymorphisms) influence this compound toxicity, and how are these addressed in experimental design?

Susceptibility is evaluated using:

- Knockout models : Mice lacking GST or CYP enzymes to assess metabolic activation.

- Human biomonitoring : Genotyping populations for variants in naphthalene-metabolizing genes.

- In vitro assays : Primary cells from donors with different genetic backgrounds. Studies must report genetic/phenotypic variability and adjust statistical models for covariates .

Methodological Guidelines

- Data Extraction : Use templates capturing species, exposure parameters, endpoints, and statistical methods (Table C-2) .

- Confidence Rating : Classify studies as High/Moderate/Low based on RoB, precision, and relevance (e.g., human relevance of animal models) .

- Conflict Resolution : Apply the "Principal Contradiction" framework to prioritize studies with mechanistic coherence over isolated epidemiological correlations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。